An In-depth Technical Guide to the Biochemical Properties of Acetyl-L-methionine Sulfoxide
An In-depth Technical Guide to the Biochemical Properties of Acetyl-L-methionine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-L-methionine sulfoxide, a derivative of the essential amino acid L-methionine, is a molecule of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive overview of its core biochemical properties, including its physicochemical characteristics, metabolic pathways, and biological activities. Particular emphasis is placed on its role as a substrate for methionine sulfoxide reductases and its implications in oxidative stress modulation. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biochemical processes to facilitate a deeper understanding for research and development applications.
Physicochemical Properties
Acetyl-L-methionine sulfoxide is a white, powdered compound with the molecular formula C₇H₁₃NO₄S and a molecular weight of 207.25 g/mol .[1][2] It is a derivative of methionine, an amino acid notable for its sulfur-containing side chain, which is susceptible to oxidation. The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of two diastereomers: N-acetyl-L-methionine-S-sulfoxide and N-acetyl-L-methionine-R-sulfoxide.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₄S | [2] |
| Molecular Weight | 207.25 g/mol | [2] |
| CAS Number | 108646-71-5 | [2] |
| Appearance | White powder | |
| Melting Point | 128-132 °C | |
| Purity | ≥ 95% (Assay) | |
| Storage Conditions | 0-8 °C | [1] |
Biochemical Roles and Metabolic Pathways
Acetyl-L-methionine sulfoxide is primarily recognized for its involvement in the methionine metabolic cycle and its role in the cellular response to oxidative stress.
Formation
N-acetylation of methionine sulfoxide has been observed in rats administered high doses of methionine sulfoxide.[3] The formation of Acetyl-L-methionine sulfoxide can also occur through the oxidation of N-acetyl-L-methionine. This oxidation can be a consequence of exposure to reactive oxygen species (ROS).
Enzymatic Reduction
The primary metabolic fate of Acetyl-L-methionine sulfoxide is its reduction back to N-acetyl-L-methionine. This reaction is catalyzed by the methionine sulfoxide reductase (Msr) family of enzymes, which play a crucial role in repairing oxidized proteins and other molecules.[4]
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Methionine-S-sulfoxide reductase (MsrA): This enzyme stereospecifically reduces the S-epimer of methionine sulfoxide residues. MsrA has a broad substrate specificity and can reduce N-acetyl-methionine-S-sulfoxide.[5]
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Methionine-R-sulfoxide reductase (MsrB): This enzyme is specific for the R-epimer of methionine sulfoxide.[4]
The reduction of N-acetyl-methionine sulfoxide is dependent on a reducing agent, typically a thiol such as dithiothreitol (DTT) in vitro, or thioredoxin in vivo.[6] An enzyme isolated from spinach chloroplasts demonstrated a Km of 0.4 millimolar for N-acetyl methionine sulfoxide.[6]
Potential for Further Metabolism
While direct evidence for the complete mammalian metabolism of Acetyl-L-methionine sulfoxide is limited, studies on the related compound N-acetyl-L-ethionine sulfoxide in rats have shown that it can be metabolized to a small extent into S-adenosylethionine and carbon dioxide.[7] This suggests that after reduction to N-acetyl-L-methionine, the molecule may enter pathways associated with methionine metabolism.
Biological Activities and Applications
Antioxidant Properties
Research Applications
Acetyl-L-methionine sulfoxide serves as a valuable tool in biochemical research, particularly in studies of:
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Enzyme Kinetics: It is a commonly used substrate for assaying the activity of methionine sulfoxide reductases.[8]
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Oxidative Stress Models: It can be used to investigate the cellular response to oxidative damage and the efficacy of antioxidant defense mechanisms.
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Drug Development: Given its connection to oxidative stress, it is explored in the context of age-related conditions and diseases with an inflammatory component.[1]
Experimental Protocols
Assay for N-Acetyl-L-methionine Sulfoxide Reductase Activity
This protocol is adapted from studies on plant and yeast methionine sulfoxide reductases.
Principle: The enzymatic reduction of N-acetyl-L-methionine sulfoxide to N-acetyl-L-methionine is monitored. The product can be quantified using various analytical techniques, such as HPLC.
Materials:
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Enzyme preparation (e.g., cell lysate, purified enzyme)
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N-acetyl-L-methionine sulfoxide solution (substrate)
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Dithiothreitol (DTT) or a thioredoxin/thioredoxin reductase/NADPH regenerating system
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Reaction buffer (e.g., Tris-HCl, pH 7.0-8.0)
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Quenching solution (e.g., acetonitrile)
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HPLC system for analysis
Procedure:
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Prepare a reaction mixture containing the reaction buffer, DTT (or the thioredoxin system), and the enzyme preparation.
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Pre-incubate the mixture at the desired temperature (e.g., 37°C).
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Initiate the reaction by adding the N-acetyl-L-methionine sulfoxide solution.
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Incubate for a defined period.
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Stop the reaction by adding a quenching solution.
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Analyze the formation of N-acetyl-L-methionine by HPLC.
Analytical Methods for Detection
High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of N-acetyl-L-methionine and its sulfoxide.
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase | A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile). |
| Detection | UV absorbance or mass spectrometry (LC-MS). |
Conclusion
Acetyl-L-methionine sulfoxide is a biochemically significant molecule that plays a key role in the cellular response to oxidative stress through its interaction with the methionine sulfoxide reductase system. Its well-defined chemical properties and its role as a specific substrate for Msr enzymes make it an invaluable tool for researchers in biochemistry, pharmacology, and drug development. Further investigation into its complete metabolic fate in mammals and a quantitative assessment of its direct antioxidant capabilities will provide a more comprehensive understanding of its physiological and therapeutic potential.
References
- 1. Reduction of N-Acetyl Methionine Sulfoxide in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine sulfoxide reduction in mammals: characterization of methionine-R-sulfoxide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 5. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of N-acetyl-L-ethionine sulfoxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
